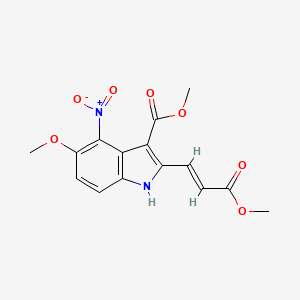
methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes methoxy, nitro, and ester functional groups.
Preparation Methods
The synthesis of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy, nitro, and ester groups through various chemical reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: This compound has a similar methoxy and ester functional group but lacks the indole core and nitro group.
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate: This compound contains a methoxy group and an ester group but has a different core structure and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its indole core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O7 |
|---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
methyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-4-nitro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H14N2O7/c1-22-10-6-4-8-12(14(10)17(20)21)13(15(19)24-3)9(16-8)5-7-11(18)23-2/h4-7,16H,1-3H3/b7-5+ |
InChI Key |
QTQMQHQLOIZWGC-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)NC(=C2C(=O)OC)/C=C/C(=O)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2C(=O)OC)C=CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


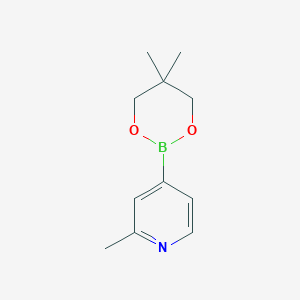
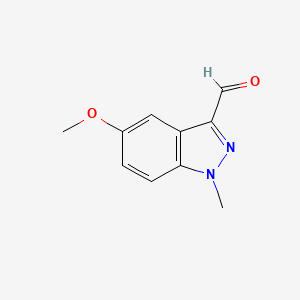
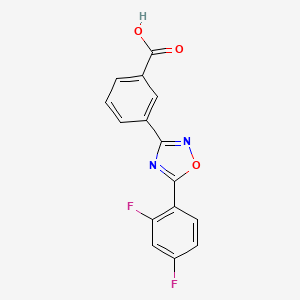
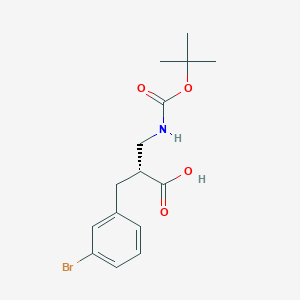
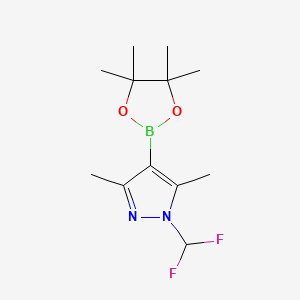

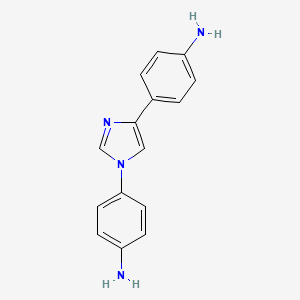
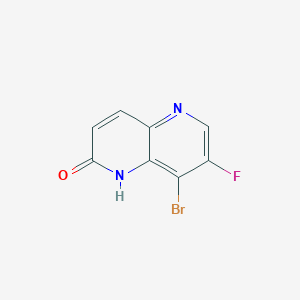
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)

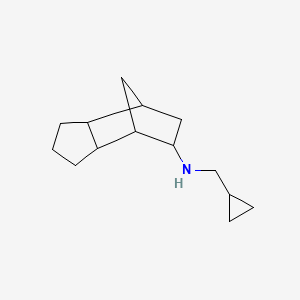
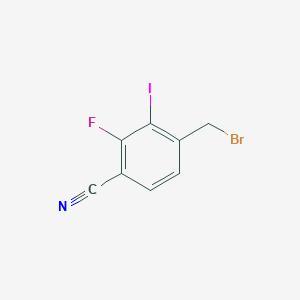
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)

